N,N,N'-Trimethylethylenediamine

Catalog No.
S703297
CAS No.
142-25-6
M.F
C5H14N2
M. Wt
102.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,N'-Trimethylethylenediamine

CAS Number

142-25-6

Product Name

N,N,N'-Trimethylethylenediamine

IUPAC Name

N,N',N'-trimethylethane-1,2-diamine

Molecular Formula

C5H14N2

Molecular Weight

102.18 g/mol

InChI

InChI=1S/C5H14N2/c1-6-4-5-7(2)3/h6H,4-5H2,1-3H3

InChI Key

HVOYZOQVDYHUPF-UHFFFAOYSA-N

SMILES

CNCCN(C)C

Synonyms

N,N,N’-Trimethyl-1,2-ethanediamine; N,N,N’-Trimethyl-ethylenediamine; 1-(Dimethylamino)-2-(methylamino)ethane; 1-(N,N-Dimethylamino)-2-(N-methylamino)ethane; 2-(Dimethylamino)-N-methylethylamine; Methyl(2-(dimethylamino)ethyl)amine; N,N,N’-Trimethyl-

Canonical SMILES

CNCCN(C)C

Synthesis and Characterization

N,N,N'-Trimethylethylenediamine has been synthesized using a technique called laser-vaporization supersonic molecular beam []. This method involves vaporizing the compound using a laser beam and studying its properties in a supersonic beam. This research likely focused on understanding the fundamental properties of the molecule itself, such as its structure and energetics, rather than specific applications in scientific research.

Applications in Organic Synthesis

One research application of N,N,N'-Trimethylethylenediamine involves its use in the preparation of a specific type of surfactant called a gemini surfactant []. These molecules have two "head groups" that interact with water and two "tail groups" that repel water, making them useful for applications such as detergency and emulsifying. In this study, N,N,N'-Trimethylethylenediamine was reacted with n-alkyl bromide to form the core structure of the gemini surfactant.

N,N,N'-Trimethylethylenediamine is an organic compound with the molecular formula C5_5H14_{14}N2_2 and a CAS number of 142-25-6. It is a colorless to yellowish liquid that is soluble in water and polar organic solvents. This compound is classified as a diamine due to the presence of two amine functional groups. Its structure features three methyl groups attached to the nitrogen atoms, which significantly influence its chemical behavior and reactivity. N,N,N'-Trimethylethylenediamine is known for its strong basicity and ability to act as a ligand in coordination chemistry.

TMEDA is a hazardous compound and should be handled with appropriate safety measures. Here are some key safety points:

  • Highly Flammable: TMEDA has a low flash point (14 °C) and can easily ignite 1: .
  • Harmful if Swallowed/Inhaled/Absorbed through Skin: Exposure to TMEDA can cause irritation and burns to eyes, skin, and respiratory system 3: .
  • Corrosive: Can cause severe skin and eye damage 3: .

  • Oxidation Reactions: The compound can undergo oxidation, leading to the formation of N,N,N'-trimethyl-1,2-ethanediamine and other products depending on the oxidizing agent used.
  • Condensation Reactions: It can react with carbonyl compounds, such as aldehydes and ketones, forming imines or amines through nucleophilic addition .
  • Complex Formation: As a bidentate ligand, it can form stable complexes with metal ions, which is useful in coordination chemistry applications.

N,N,N'-Trimethylethylenediamine exhibits biological activity that has been studied in various contexts. It has been noted for its potential cytotoxic effects on certain cell lines, indicating that it may interfere with cellular processes . Furthermore, its role as a ligand may influence biological systems by modulating metal ion availability and activity, which can be critical in enzymatic reactions.

N,N,N'-Trimethylethylenediamine has diverse applications across various fields:

  • Chemical Industry: It is utilized as a curing agent for epoxy resins and as a hardener in various polymer applications.
  • Pharmaceuticals: The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Coordination Chemistry: It is employed in metal complexation studies due to its ability to act as a bidentate ligand.

Studies have explored the interactions of N,N,N'-Trimethylethylenediamine with different substrates and metal ions. Its ability to form complexes with transition metals has implications for catalysis and material science. Additionally, research indicates that its interactions with biological molecules may affect cellular functions, warranting further investigation into its pharmacological properties .

Several compounds share structural similarities with N,N,N'-Trimethylethylenediamine, including:

  • Ethylenediamine: A simpler diamine with two amine groups but lacks the additional methyl groups that confer unique properties.
  • N,N-Dimethylaminopropylamine: Contains similar functional groups but has an extended carbon chain, impacting its reactivity and applications.
  • N,N,N',N'-Tetramethylethylenediamine: An analogue with four methyl groups that alters its basicity and steric hindrance.

Comparison Table

CompoundMolecular FormulaKey Features
N,N,N'-TrimethylethylenediamineC5_5H14_{14}N2_2Strong basicity; bidentate ligand
EthylenediamineC2_2H8_8N2_2Simpler structure; less steric hindrance
N,N-DimethylaminopropylamineC5_5H14_{14}NExtended chain; different reactivity profile
N,N,N',N'-TetramethylethylenediamineC6_6H18_{18}N2_2Increased steric hindrance; altered properties

XLogP3

-0.2

Boiling Point

117.0 °C

LogP

-0.2 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

142-25-6

Wikipedia

N,N,N'-Trimethylethylenediamine

General Manufacturing Information

1,2-Ethanediamine, N1,N1,N2-trimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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